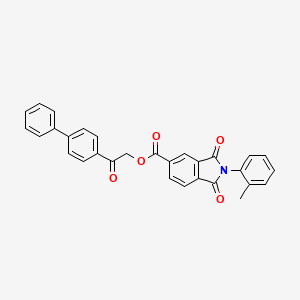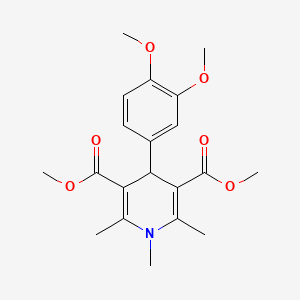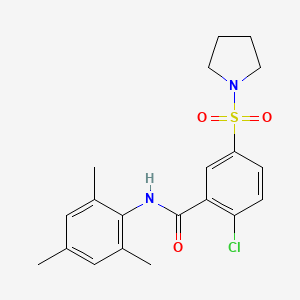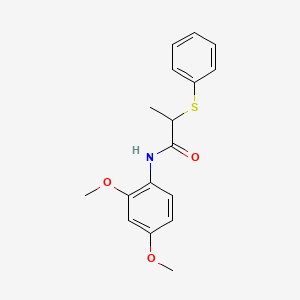
3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclodehydration of diacylhydrazines, which can be prepared from acid chloride and hydrazine. The synthesis process for related oxadiazole compounds has been reported to be straightforward, under mild conditions, and with good yields. For instance, the synthesis of similar compounds from methy 4-hydroxybenzoate and 4-cyanophenol has demonstrated the simplicity and efficiency of the synthesis process, achieving yields that are quite satisfactory (Hu Yao-dong, 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been extensively studied using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, alongside theoretical calculations. These studies provide detailed insights into the arrangement of atoms within the molecule and the electronic properties critical for understanding the compound's reactivity and potential applications (S. Srivastava et al., 2017).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions due to the reactive nature of the oxadiazole ring. For example, reactions with aromatic diazonium salts can yield arylhydrazonal derivatives, which can further undergo condensation with active methylene compounds to produce pyridazine derivatives or with hydroxylamine hydrochloride to generate oxadiazole and triazole derivatives (Tayseer A. Abdallah et al., 2007).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties depend on the molecular structure, particularly the substituents attached to the oxadiazole ring. For instance, the presence of methoxy and nitro groups in the compound can influence its solubility and thermal stability, which are essential factors for its application in materials science and as corrosion inhibitors (M. Bouklah et al., 2006).
Chemical Properties Analysis
The chemical properties of "3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole" can be inferred from studies on similar compounds. The oxadiazole core is known for its electron-rich nature, which makes it a site for various chemical reactions. The presence of methoxy and nitro substituents further modulates the chemical reactivity, allowing for specific interactions with other molecules. These interactions are critical for the compound's potential biological activities and its application in materials science (F. Bentiss et al., 2002).
作用機序
将来の方向性
The study of complex organic molecules like “3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole” is a vibrant field of research. Future directions could include exploring its synthesis, investigating its reactions, studying its physical and chemical properties, and assessing its potential applications .
特性
IUPAC Name |
3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-8-3-2-7-12(13)14-16-15(22-17-14)10-5-4-6-11(9-10)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACGEGIHZUCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)

![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)

![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
